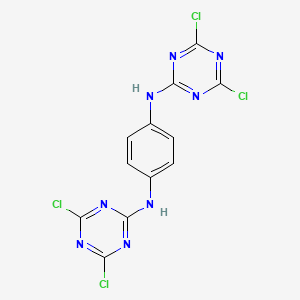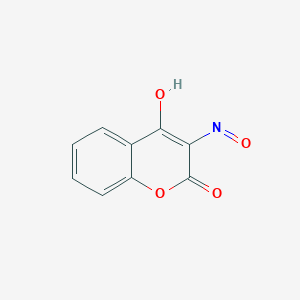![molecular formula C18H32O4 B14705769 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane CAS No. 24810-64-8](/img/structure/B14705769.png)
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of non-2-yn-4-ol with diethyl ether in the presence of a strong acid catalyst to form the diethoxynon-2-yn-4-yl intermediate. This intermediate is then reacted with oxane under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane include other oxane derivatives and compounds with diethoxynon-2-yn-4-yl groups. Examples include:
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]pyridine
- 2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
24810-64-8 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1,1-diethoxynon-2-yn-4-yloxy)oxane |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-11-16(22-18-12-9-10-15-21-18)13-14-17(19-5-2)20-6-3/h16-18H,4-12,15H2,1-3H3 |
InChI Key |
PISDHGZURREKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC(OCC)OCC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
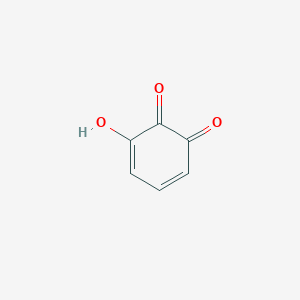
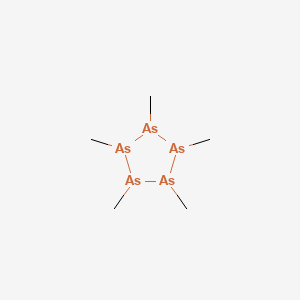
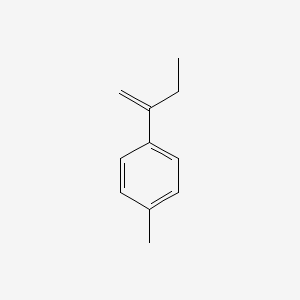

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
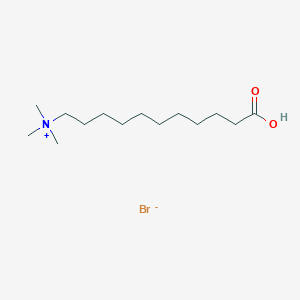
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

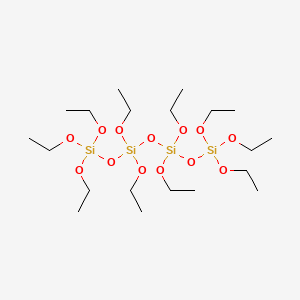
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
